molecular formula C13H17ClN6O3 B10931786 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide

Cat. No.: B10931786
M. Wt: 340.76 g/mol
InChI Key: QWLXAQGZKXZULK-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound featuring pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multi-step reactions. One common approach is the condensation of appropriate pyrazole derivatives with chlorinated and nitrated precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, aldehydes, and molecular iodine. Reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups at the chloro and nitro positions .

Scientific Research Applications

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
  • 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is unique due to its specific substitution pattern and the presence of both chloro and nitro groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17ClN6O3

Molecular Weight

340.76 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[3-(5-methylpyrazol-1-yl)propyl]propanamide

InChI

InChI=1S/C13H17ClN6O3/c1-10-3-6-16-19(10)7-2-5-15-12(21)4-8-18-9-11(14)13(17-18)20(22)23/h3,6,9H,2,4-5,7-8H2,1H3,(H,15,21)

InChI Key

QWLXAQGZKXZULK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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